molecular formula C19H17ClN2O3S B4562050 N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No.: B4562050
M. Wt: 388.9 g/mol
InChI Key: FCOBONXZRJBBQD-UHFFFAOYSA-N
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Description

N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0648413 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Potential of Aryl/Heteroaryl Compounds

  • Design and Synthesis for Antiviral Activities : A study highlighted the use of polymeric catalysts in the synthesis of aryl/heteroaryl compounds, demonstrating significant antiviral activity against tobacco mosaic virus. This suggests that compounds with similar structural motifs may have potential applications in developing antiviral agents (Naidu et al., 2012).

Bone Health and Osteoporosis Prevention

  • Inhibition of Osteoclastogenesis : Research on a novel compound related to the prevention of bone loss in mice by inhibiting osteoclast differentiation indicates potential applications in treating osteoporosis and other bone-resorption-related conditions (Cho et al., 2020).

Fuel Cell Applications

  • Polyimide Copolymers for Proton-Exchange Membranes : The development of sulfonated naphthalene dianhydride-based polyimide copolymers for fuel cell applications points to the relevance of sulfonated compounds in enhancing the efficiency of fuel cells (Einsla et al., 2005).

Crystal Structure Analysis

  • Characterization of Arylcarbamothioyl Compounds : A study on the synthesis and crystal structure analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalenyl and chlorophenyl groups, underscores the importance of structural analysis in understanding the properties of complex organic compounds (Özer et al., 2009).

Calcium Sensing Receptor Ligands

  • Development of Calcium Sensing Receptor Ligands : Research on N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes for their potent calcilytic activity suggests applications in manipulating calcium sensing receptors for therapeutic purposes (Kessler et al., 2006).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-22(13-19(23)21-17-8-4-7-16(20)12-17)26(24,25)18-10-9-14-5-2-3-6-15(14)11-18/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOBONXZRJBBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
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N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

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